Cas no 2649081-08-1 (5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine)

5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
- EN300-1776639
- 2649081-08-1
-
- Inchi: 1S/C10H9N5O/c16-8-11-4-3-9-1-2-10(13-5-9)15-7-12-6-14-15/h1-2,5-7H,3-4H2
- InChI Key: GDGNBGCDVMHELF-UHFFFAOYSA-N
- SMILES: O=C=NCCC1=CN=C(C=C1)N1C=NC=N1
Computed Properties
- Exact Mass: 215.08070993g/mol
- Monoisotopic Mass: 215.08070993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 73Ų
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776639-0.1g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1776639-0.25g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1776639-2.5g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1776639-10.0g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1776639-1.0g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1776639-0.5g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1776639-1g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1776639-5.0g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1776639-0.05g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1776639-5g |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine |
2649081-08-1 | 5g |
$3770.0 | 2023-09-20 |
5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
Research Brief on 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 2649081-08-1) in Chemical Biology and Pharmaceutical Applications
The compound 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 2649081-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine as a versatile intermediate in the synthesis of biologically active molecules. The isocyanate functional group in this compound enables it to react with various nucleophiles, such as amines and alcohols, facilitating the construction of urea and carbamate derivatives. These derivatives have shown promise in targeting enzymes and receptors implicated in inflammatory and oncological pathways.
One notable application of this compound is in the development of kinase inhibitors. Researchers have utilized its triazole-pyridine scaffold to design molecules that selectively inhibit specific kinases involved in cell proliferation and survival. Preliminary in vitro studies demonstrate moderate to high inhibitory activity against several kinase targets, suggesting its potential as a lead compound for further optimization.
In addition to its role in kinase inhibition, 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine has been explored for its antimicrobial properties. Recent investigations reveal that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for addressing antibiotic resistance.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine. Novel catalytic methods and green chemistry approaches have been employed to enhance the efficiency of its production, reducing the environmental impact and cost associated with large-scale synthesis.
Despite these promising developments, challenges remain. The stability of the isocyanate group under physiological conditions and the potential for off-target effects necessitate further pharmacokinetic and toxicological studies. Future research directions may include structural modifications to improve bioavailability and reduce toxicity, as well as in vivo efficacy studies to validate its therapeutic potential.
In conclusion, 5-(2-isocyanatoethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 2649081-08-1) represents a compelling area of investigation in chemical biology and pharmaceutical sciences. Its multifunctional scaffold and diverse biological activities position it as a valuable tool for drug discovery and development. Continued research efforts are expected to unlock its full potential and pave the way for novel therapeutic agents.
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